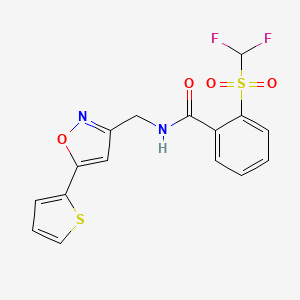

2-((difluoromethyl)sulfonyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide

Descripción

2-((Difluoromethyl)sulfonyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is a structurally complex benzamide derivative featuring a difluoromethyl sulfonyl group and a 5-(thiophen-2-yl)isoxazol-3-ylmethyl substituent.

- Friedel-Crafts sulfonylation to introduce the sulfonyl moiety .

- Nucleophilic substitution or coupling reactions to attach the isoxazole-thiophene heterocycle .

- Amide bond formation between the benzamide core and the isoxazole-methylamine group .

The compound’s structural features, such as the electron-withdrawing difluoromethyl sulfonyl group and the aromatic thiophene-isoxazole system, likely influence its physicochemical properties (e.g., solubility, logP) and biological interactions.

Propiedades

IUPAC Name |

2-(difluoromethylsulfonyl)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2O4S2/c17-16(18)26(22,23)14-6-2-1-4-11(14)15(21)19-9-10-8-12(24-20-10)13-5-3-7-25-13/h1-8,16H,9H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTABLSSDYNAOAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=NOC(=C2)C3=CC=CS3)S(=O)(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((difluoromethyl)sulfonyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

Attachment of the Thiophene Group: The thiophene group is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

Introduction of the Difluoromethylsulfonyl Group: This group can be added using a sulfonylation reaction with a difluoromethylsulfonyl chloride reagent.

Formation of the Benzamide Core: The final step involves the formation of the benzamide core through an amidation reaction between a benzoyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and isoxazole rings.

Reduction: Reduction reactions can target the carbonyl group in the benzamide core.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the benzamide core can yield amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structural features.

Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Biological Research: The compound can serve as a tool for studying various biological processes and pathways.

Mecanismo De Acción

The mechanism of action of 2-((difluoromethyl)sulfonyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can influence various cellular pathways.

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Functional Group Variations

Key Observations :

- Heterocyclic Systems : The thiophene-isoxazole moiety in the target compound may offer π-π stacking advantages over triazole or oxadiazole systems (e.g., compounds [7–9] and 762257-36-3), which are associated with metabolic stability but varying bioactivity .

Spectral and Tautomeric Properties

Table 2: IR Spectral Data Comparison

| Compound Class | C=O Stretching (cm⁻¹) | C=S Stretching (cm⁻¹) | NH Stretching (cm⁻¹) | Tautomeric Form | Reference |

|---|---|---|---|---|---|

| Hydrazinecarbothioamides [4–6] | 1663–1682 | 1243–1258 | 3150–3319 | Thione (C=S dominant) | [1] |

| 1,2,4-Triazoles [7–9] | Absent | 1247–1255 | 3278–3414 | Thione (no S-H detected) | [1] |

| Target Compound* | ~1670 (predicted) | — | ~3300 (predicted) | Likely rigid amide | — |

*Predicted data based on structural analogy.

- Tautomerism : Unlike 1,2,4-triazoles [7–9], which exhibit thione-thiol tautomerism, the target compound’s amide group is conformationally restricted, minimizing tautomeric shifts and enhancing stability .

Actividad Biológica

2-((Difluoromethyl)sulfonyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Synthesis

The compound features a benzamide core with several functional groups, including a difluoromethylsulfonyl group and an isoxazole moiety linked to a thiophene ring. The synthesis typically involves multiple steps, including:

- Formation of the Isoxazole Ring : Achieved through cyclization reactions involving nitrile oxides and alkynes.

- Attachment of the Thiophene Group : Introduced via cross-coupling reactions such as Suzuki or Stille coupling.

- Introduction of the Difluoromethylsulfonyl Group : Added using sulfonylation reactions with difluoromethylsulfonyl chloride.

- Formation of the Benzamide Core : Finalized through amidation reactions between benzoyl chloride and amines.

The biological activity of 2-((difluoromethyl)sulfonyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate various cellular pathways, potentially influencing processes such as apoptosis and glucose metabolism.

Pharmacological Potential

Research indicates that compounds similar to 2-((difluoromethyl)sulfonyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide have been studied for their role as glucokinase (GK) activators, which are being developed for treating type 2 diabetes mellitus (T2DM). These compounds aim to balance efficacy while minimizing risks such as hypoglycemia .

Study on Glucokinase Activators

A study investigating cycloalkyl-fused N-thiazol-2-yl-benzamides highlighted a compound that demonstrated significant activity in regulating glucose homeostasis without inducing hypoglycemia in diabetic models. Although not directly tested, the structural similarities suggest potential parallels in biological activity for 2-((difluoromethyl)sulfonyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar structures:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-((Trifluoromethyl)sulfonyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide | Trifluoromethyl group instead of difluoromethyl | Potentially similar GK activation |

| 2-((Difluoromethyl)sulfonyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide | Furan ring instead of thiophene | Different pharmacological profile |

The presence of the difluoromethylsulfonyl group and specific functional arrangements contribute to distinct biological activities compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.